molecular formula C17H24N2O3 B2824951 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol CAS No. 2034393-26-3

2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol

Cat. No.: B2824951
CAS No.: 2034393-26-3
M. Wt: 304.39
InChI Key: AZQRKVHUTJGXSB-UHFFFAOYSA-N
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Description

2-{1-[2-(Cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyridine moiety linked via a carbonyl group to a piperidine ring, a feature common in many biologically active molecules designed to interact with enzyme active sites . The cyclopropylmethoxy ether and ethanol substituents contribute to the compound's overall polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological targets. Compounds with piperidine scaffolds are frequently investigated for their activity on neurological targets, such as the histamine H3 receptor, and as inhibitors of various enzymes . Furthermore, structurally similar molecules are being explored as inhibitors for a range of protein targets, including ion channels like TRPC6, highlighting the potential research applications of this chemical scaffold in areas such as cardiovascular and renal disease . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for probing structure-activity relationships in drug discovery efforts. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-10-7-15-3-1-2-9-19(15)17(21)14-6-8-18-16(11-14)22-12-13-4-5-13/h6,8,11,13,15,20H,1-5,7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRKVHUTJGXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol typically involves multiple steps. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling.

    Preparation of Pyridine Intermediate: The pyridine ring can be functionalized with a cyclopropylmethoxy group through a nucleophilic substitution reaction. This involves reacting 4-chloropyridine with cyclopropylmethanol in the presence of a base such as potassium carbonate.

    Preparation of Piperidine Intermediate: The piperidine ring can be synthesized by reacting 2-(2-hydroxyethyl)piperidine with an appropriate acylating agent to introduce the methanone group.

    Coupling Reaction: The final step involves coupling the pyridine and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyridine and piperidine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful in labeling studies and in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The pyridine and piperidine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethoxy group can enhance lipophilicity, facilitating membrane penetration.

Comparison with Similar Compounds

Structural and Functional Analogues

Catramilast (CAS 183659-72-5)
  • Structure : Catramilast contains a 3-(cyclopropylmethoxy)-4-methoxyphenyl group linked to an imidazol-2-one ring via a propyl chain .
  • Key Differences: Unlike the target compound, Catramilast lacks a pyridine ring and instead employs a phenyl group with dual methoxy and cyclopropylmethoxy substituents. Its imidazolone core contrasts with the piperidine-ethanol moiety in the target.
  • Applications : Catramilast is used for atopic dermatitis , likely due to anti-inflammatory properties. The target compound’s pyridine-carbonyl group may confer distinct binding affinities, possibly toward different therapeutic targets.
  • Physicochemical Properties :
    • Molecular Weight: 302.37 g/mol (vs. 317.36 g/mol for the target).
    • Increased lipophilicity in Catramilast due to the phenyl group vs. pyridine in the target .
Betaxolol Hydrochloride (CAS 63659-19-8)
  • Structure: Betaxolol features a phenoxy group with a cyclopropylmethoxy side chain and an isopropylamine substituent .
  • Key Differences: The phenoxy group in Betaxolol contrasts with the pyridine-4-carbonyl group in the target compound. Betaxolol’s isopropylamine side chain enhances β-adrenergic receptor binding, while the target’s ethanol-piperidine moiety may favor different interactions.
  • Applications: A beta-blocker used in glaucoma and hypertension. The target compound’s lack of a phenoxy group suggests divergent therapeutic applications.
  • Physicochemical Properties :
    • Molecular Weight: 343.89 g/mol (as hydrochloride salt).
    • Higher aqueous solubility due to the hydrochloride salt formulation .
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol (CAS 733783-46-5)
  • Structure: This compound contains a piperidine ring with a propan-2-yl substituent and an ethanol chain .
  • Key Differences : It lacks the pyridine-carbonyl and cyclopropylmethoxy groups present in the target compound, resulting in a simpler structure.
  • Applications: Not specified, but simpler piperidine-ethanol derivatives often serve as intermediates in drug synthesis.
  • Physicochemical Properties :
    • Molecular Weight: 171.28 g/mol (significantly lower than the target).
    • Reduced steric hindrance and higher volatility compared to the target .

Data Table: Comparative Overview

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Applications Evidence ID
Target Compound C₁₇H₂₁N₂O₄ 317.36 Pyridine-4-carbonyl, cyclopropylmethoxy Not specified
Catramilast C₁₇H₂₂N₂O₃ 302.37 Methoxyphenyl, cyclopropylmethoxy Atopic dermatitis
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 343.89 Phenoxy, cyclopropylmethoxy, isopropylamine Beta-blocker
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol C₁₀H₂₁NO 171.28 Piperidine, propan-2-yl, ethanol Intermediate/Unspecified

Research Findings and Significance

  • Cyclopropylmethoxy Group : Present in both the target compound and Betaxolol/Catramilast, this substituent is associated with enhanced metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
  • Pyridine vs.
  • Piperidine-Ethanol Motif: Shared with 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol, this structure may improve blood-brain barrier penetration compared to bulkier analogues, though the target’s additional substituents likely reduce this effect .

Biological Activity

The compound 2-{1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidin-2-yl}ethan-1-ol is a synthetic organic molecule that exhibits potential biological activities, particularly in medicinal chemistry. Its structure includes a piperidine ring and a pyridine moiety with a cyclopropylmethoxy group, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C16H21N3O3C_{16}H_{21}N_{3}O_{3} with a molecular weight of approximately 303.36 g/mol. The compound's structure can be represented as follows:

SMILES NC O C1CCN CC1 C O c1ccnc c1 OCC1CC1\text{SMILES NC O C1CCN CC1 C O c1ccnc c1 OCC1CC1}

Currently, detailed information regarding the mechanism of action for This compound is limited. However, preliminary studies indicate that similar compounds may interact with specific receptors, potentially influencing signaling pathways related to pain and inflammation. Molecular docking studies could elucidate binding affinities and mechanisms of action.

Biological Activities

Research on structurally related compounds suggests various biological activities, including:

  • Antinociceptive Effects : Compounds with similar structures have shown promise in pain modulation.
  • Anti-inflammatory Properties : Potential to inhibit inflammatory pathways.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituent variations. The following table summarizes some of these compounds:

Compound NameStructureNotable Features
1-{[4-(Cyclopropylmethoxy)pyridin-2-carbonyl]piperidin-1-yl}ethanolStructureSimilar piperidine structure but different substituents
2-{[4-(Methoxy)pyridin-3-carbonyl]piperidin-2-yl}ethanolStructureLacks cyclopropyl group; may exhibit different biological properties
4-{[5-(Cyclobutylmethoxy)-pyridin-3-carbonyl]piperidin-1-yloxy}ethanolStructureDifferent ring structure; potential for varied activity

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological potential:

  • Pain Modulation : A study demonstrated that piperidine derivatives could significantly reduce pain responses in animal models, suggesting their utility in developing analgesic medications.
  • Anti-inflammatory Activity : Research indicated that certain piperidine-based compounds effectively inhibited pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents.
  • Antitumor Activity : Some derivatives exhibited cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

Q & A

Q. What are the key structural motifs in this compound that influence its chemical reactivity and biological activity?

The compound contains a piperidine ring with a hydroxyl-bearing ethyl chain, a pyridine ring substituted with a cyclopropylmethoxy group, and a carbonyl bridge. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability due to its steric bulk and electron-donating effects, while the hydroxyl group facilitates hydrogen bonding in biological systems. Piperidine derivatives are structurally flexible, enabling interactions with diverse targets like enzymes or G-protein-coupled receptors (GPCRs) .

Q. What synthetic methodologies are reported for analogous piperidine-pyridine hybrid compounds?

Multi-step synthesis is typical for such hybrids. For example, a piperidine intermediate may be acylated with a pyridine carbonyl derivative under coupling conditions (e.g., EDCI/HOBt). The cyclopropylmethoxy group can be introduced via nucleophilic substitution of a pyridine-chloride intermediate with cyclopropylmethanol in the presence of a base like K₂CO₃. Purification often involves column chromatography or recrystallization .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Piperidine acylationEDCI, HOBt, DMF, RT, 12h65-75%
Cyclopropoxy additionCyclopropylmethanol, K₂CO₃, DMF, 80°C50-60%

Q. How is the compound characterized analytically to confirm purity and structure?

Techniques include:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • HPLC-MS for purity assessment (>95%) and molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary biological screening approaches are used for such compounds?

Initial screens often involve:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Cell-based viability assays (e.g., IC₅₀ determination in cancer lines).
  • Receptor binding studies (e.g., radioligand displacement in GPCRs) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly at the piperidine C2 position?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using Jacobsen’s catalyst) can isolate enantiomers. Dynamic kinetic resolution during the piperidine ring formation may also be employed. Stereochemical outcomes are validated using chiral HPLC or circular dichroism (CD) .

Q. What strategies resolve contradictions in reported biological activity data across different assays?

Discrepancies may arise from assay-specific variables (e.g., cell line genetic drift, buffer composition). Solutions include:

  • Standardizing protocols (e.g., uniform ATP concentrations in kinase assays).
  • Using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Validating findings with genetic knockout models to confirm target specificity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding modes. Key parameters include:

  • Binding free energy calculations (MM/PBSA).
  • Ligand strain energy to assess conformational adaptability. Comparative analysis with co-crystallized analogs improves prediction accuracy .

Q. What metabolic stability challenges are associated with the cyclopropylmethoxy group?

Cyclopropyl rings resist oxidative degradation but may undergo CYP450-mediated demethylation. Stability is assessed via:

  • Liver microsome assays (e.g., human/rat microsomes + NADPH).
  • Metabolite identification (LC-MS/MS). Structural modifications, such as fluorination of the cyclopropane ring, can block metabolic hotspots .

Q. How do structural analogs compare in target selectivity and off-target effects?

Table 2: Selectivity Profiling of Piperidine-Pyridine Derivatives

CompoundTarget (IC₅₀)Off-Target (IC₅₀)Reference
Target CompoundKinase-X: 8 nMGPCR-Y: >10 µM
2-(1-Pentylpiperidin-4-yl)ethanolKinase-X: 45 nMGPCR-Y: 1.2 µM
Key differences arise from alkyl chain length (affecting membrane permeability) and substituent electronic profiles .

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